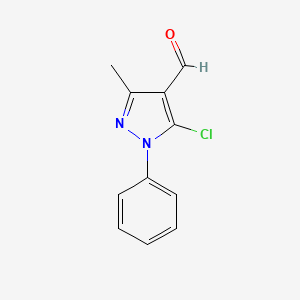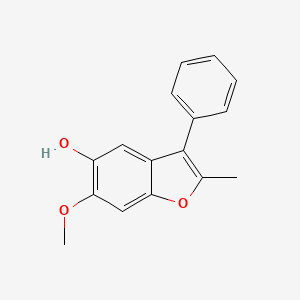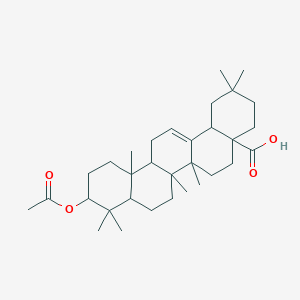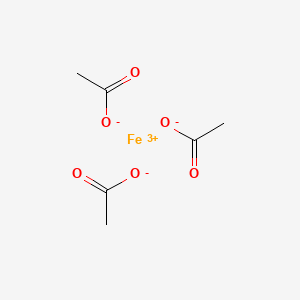
2',6'-Dichloro-biphenyl-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2',6'-dichlorobiphenyl-2,3-diol is a hydroxybiphenyl that is catechol in which the hydrogen at position 3 has been replaced by a 2,6-dichlorophenyl group. It is a member of hydroxybiphenyls, a member of catechols and a dichlorobenzene. It derives from a biphenyl-2,3-diol.
Scientific Research Applications
Environmental Persistence and Radical Formation
2',6'-Dichloro-biphenyl-2,6-diol and its related polychlorinated biphenyls (PCBs) are persistent environmental pollutants. Studies show that chlorination significantly increases the stability and persistence of semiquinone free radicals derived from PCB hydroquinones and quinones. These radicals are reactive and have been linked to the toxicity of lower chlorinated PCB congeners. The presence of chlorines on the oxygenated ring of these compounds correlates with higher levels of semiquinone radicals, suggesting increased environmental persistence and potential for biological interaction at neutral pH (Song et al., 2008).
Oxidative Dimerization and Antioxidant Synthesis
Research into the oxidative coupling of compounds structurally similar to this compound, like 2,6-dimethylphenol, has led to efficient procedures for the selective synthesis of dimers through C-C coupling. These dimers, including 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol, are synthesized via mediated reactions with hypervalent iodine forms. The proposed mechanisms offer insights into potential applications in synthesizing antioxidant compounds and exploring the reactivity of dihydroxylated biphenyls (Boldron et al., 2005).
Enzymatic Modification for Enhanced Antioxidant Properties
Enzymatic modification of compounds related to this compound, like 2,6-dimethoxyphenol, using laccase has been explored for the synthesis of dimers with higher antioxidant capacity. The dimerization process, particularly in biphasic systems, results in compounds with significantly improved antioxidant properties. These findings highlight the potential for enzymatic methods to enhance the bioactive properties of dihydroxylated biphenyl compounds, offering avenues for creating more effective antioxidants (Adelakun et al., 2012).
Electrochromic Systems and Material Science
In material science, derivatives of biphenyl diols, including those with structural similarities to this compound, have been investigated for their electrochromic properties. Studies involving biphenyl-2,2'-diylbis(diarylmethanol)s demonstrate unique tricolor electrochromicity with hysteretic patterns of color change. This research opens up potential applications in developing advanced electrochromic materials and devices, leveraging the dynamic redox properties of biphenyl diol derivatives (Ishigaki et al., 2011).
properties
Molecular Formula |
C12H8Cl2O2 |
|---|---|
Molecular Weight |
255.09 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H8Cl2O2/c13-8-4-2-5-9(14)11(8)7-3-1-6-10(15)12(7)16/h1-6,15-16H |
InChI Key |
MCZUCSAAGDCHHN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)O)O)C2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




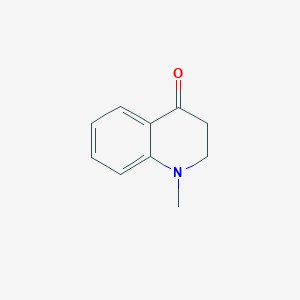
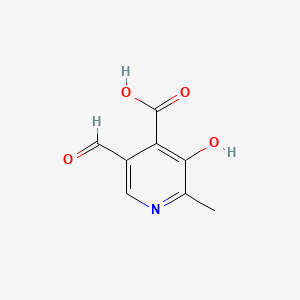
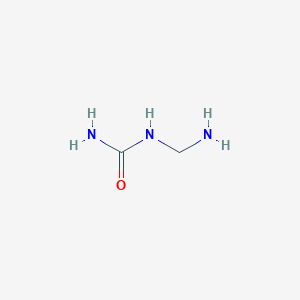
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl]methyl (2R,3S,6R)-3-hydroxy-6-methyl-4-oxotetrahydro-2H-pyran-2-yl dihydrogen diphosphate](/img/structure/B1204691.png)
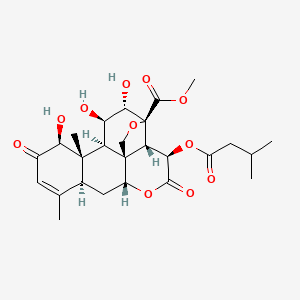

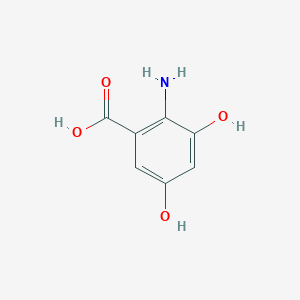
![[Cytidine-5'-phosphate] glycerylphosphoric acid ester](/img/structure/B1204698.png)

